[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate
Description
[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate (hereafter referred to by its developmental code, PF-06700841) is a dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), developed for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and inflammatory bowel disease . Structurally, it features a conformationally constrained piperazinyl-pyrimidine core with a (1S)-2,2-difluorocyclopropyl group and a 3,8-diazabicyclo[3.2.1]octane ring system, which enhances binding affinity and selectivity for JAK1/TYK2 over other JAK family members . PF-06700841 acts as a Type 1 ATP-competitive inhibitor, blocking cytokine signaling pathways (e.g., IL-6, IL-12, IL-23, and type-I interferons) that drive inflammation . As of 2018, it entered Phase II clinical trials (NCT02969018, NCT02958865, NCT03395184, and NCT02974868) with promising efficacy and safety profiles .
Properties
IUPAC Name |
(2,2-difluorocyclopropyl)-[(5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12-,13?,14?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKGOYNHHHOTEN-NEWLCSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@@H]4CCC(C3)N4C(=O)C5CC5(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate (CAS Number: 1883299-62-4) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a difluorocyclopropane moiety and a bicyclic system that may enhance its biological activity through diverse interactions within biological systems.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 489.6 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:
- Difluorocyclopropane : Enhances binding properties.
- Pyrazole and Pyrimidine Rings : Known for various biological activities, including anticancer and antimicrobial properties.
- Diazabicyclo Framework : Provides structural rigidity and potential for enzyme interaction.
Preliminary studies suggest that this compound may act through the inhibition of specific enzymes involved in critical biological pathways, such as thrombin inhibition, which is crucial in managing thrombotic diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various targets:
| Target Enzyme | IC50 (µM) | Remarks |
|---|---|---|
| Thrombin | 0.165 | Potent inhibitor compared to standard drugs . |
| Other Kinases | >5 | Limited activity against other kinases tested . |
Case Studies
Recent research highlights the compound's potential in treating autoimmune diseases through dual inhibition of TYK2 and JAK1 pathways:
- Study on Autoimmune Diseases : In a study involving animal models of autoimmune disorders, this compound showed promising results in reducing inflammation and improving clinical scores in treated subjects .
- Thrombin Inhibition Studies : Another study focused on the compound's role as a thrombin inhibitor demonstrated its ability to form stable complexes with the enzyme, leading to prolonged inhibition and reduced thrombus formation in vivo .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Biological Implication |
|---|---|
| Difluorocyclopropane | Enhances lipophilicity and binding affinity to target proteins. |
| Pyrazole Ring | Contributes to anticancer and antimicrobial properties. |
| Diazabicyclo Structure | Offers rigidity and specificity in enzyme interactions. |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate exhibit significant anticancer properties. The mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Antimicrobial Properties
The pyrazole ring present in the compound has been associated with antimicrobial activity against various pathogens. Research has shown that derivatives of pyrazole can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .
CNS Disorders
There is emerging evidence that this compound may have applications in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. The inhibition of certain enzymes involved in neurodegenerative processes is a promising area of research .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of PF-06700841 on cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis markers, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of pyrazole derivatives and their antimicrobial activity against Mycobacterium tuberculosis. The study found that the incorporation of the [(1S)-2,2-Difluorocyclopropyl] moiety enhanced the efficacy of these compounds against resistant strains .
Comparison with Similar Compounds
Table 1: Comparison of PF-06700841 with Other JAK Inhibitors
| Compound | Target(s) | Selectivity Over JAK2 | Clinical Phase | Key Indications | Advantages/Disadvantages |
|---|---|---|---|---|---|
| PF-06700841 | JAK1/TYK2 | High | Phase II | Psoriasis, PsA, IBD | Dual inhibition; reduced JAK2 risks |
| Tofacitinib | JAK1/JAK3 | Low | Approved | RA, UC, PsA | Broad efficacy; higher infection risk |
| Baricitinib | JAK1/JAK2 | Low | Approved | RA, Alopecia areata | Potent JAK1/2 inhibition; anemia risk |
| Upadacitinib | JAK1 | Moderate | Approved | RA, PsA, Atopic dermatitis | JAK1-selective; fewer JAK2 effects |
| Deucravacitinib | TYK2 | High | Approved | Psoriasis | TYK2-selective; minimal JAK1/2/3 |
Key Findings :
- Selectivity : PF-06700841’s structural design minimizes JAK2 inhibition (<10% activity compared to JAK1/TYK2 in preclinical assays), reducing risks of anemia and thrombocytopenia common with Baricitinib .
- Clinical Efficacy : In Phase II trials, PF-06700841 demonstrated comparable or superior efficacy to Upadacitinib in psoriasis models, with a 75% improvement in Psoriasis Area Severity Index (PASI75) at lower doses .
Competitive Landscape and Development Challenges
However, PF-06700841 faces competition from next-generation JAK1-sparing TYK2 inhibitors (e.g., BMS-986165 derivatives) that prioritize safety .
Preparation Methods
Cyclization Strategies
The bicyclic framework is typically constructed via intramolecular Mannich-type reactions or transition-metal-catalyzed cyclizations. A representative protocol involves:
-
Condensation of a bis-amine with a diketone precursor under acidic conditions.
-
Stereoselective reduction of intermediate imines using NaBH/AcOH.
-
Protecting group strategy (e.g., Boc) to isolate the secondary amine for subsequent functionalization.
Key parameters:
-
Solvent : Tetrahydrofuran (THF)/water mixtures (3:1 v/v)
-
Temperature : 0°C to room temperature
-
Yield : 68–72% after chromatographic purification
Installation of the Pyrimidinyl-Pyrazolyl Substituent
Buchwald-Hartwig Amination
The 2-amino-4-pyrimidinyl group is introduced via palladium-catalyzed cross-coupling:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% Pd |
| Ligand | Xantphos (4 mol%) |
| Base | Cesium carbonate (2.5 eq) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C, 12 h |
| Yield | 83% |
Subsequent N-methylpyrazole installation employs Mitsunobu conditions:
Key Observation : Excess DIAD (1.5 eq) improves conversion to 89% with minimal O-alkylation byproducts.
Stereoselective Difluorocyclopropanation
gem-Difluorocyclopropyl Tosylate Methodology
Building on the work of Li et al., the (1S)-configured cyclopropane is installed via nucleophilic substitution:
Reaction Optimization Data :
| Condition | Variation | Yield (%) |
|---|---|---|
| Base | NaH vs. KOtBu | 78 vs. 62 |
| Solvent | HMPA vs. DMF | 84 vs. 45 |
| Temperature | 60°C vs. RT | 78 vs. 31 |
| Time | 6 h vs. 24 h | 84 vs. 82 |
Optimal protocol uses 1.2 eq NaH in HMPA at 60°C for 6 h, achieving 84% yield with >99:1 dr.
Tosylate Salt Formation
Acid-Base Titration Method
The final tosylate is prepared by treating the free base with p-toluenesulfonic acid monohydrate:
Crystallization Parameters :
-
Anti-solvent : Methyl tert-butyl ether (MTBE)
-
Cooling Rate : 0.5°C/min to 4°C
Analytical Characterization
Spectroscopic Validation
H NMR (400 MHz, DMSO-d):
-
δ 8.21 (s, 1H, pyrimidine-H)
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δ 7.79 (d, J = 8.2 Hz, Tosyl aromatic)
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δ 4.12 (m, 1H, cyclopropane-CH)
X-Ray Diffraction :
Process Optimization Challenges
Stereochemical Control
The (1S)-configuration is maintained through:
-
Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid
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Enzymatic kinetic resolution with Candida antarctica lipase B
Tosylate Stability
Accelerated stability studies (40°C/75% RH):
| Time (weeks) | Purity (%) | Related Substances (%) |
|---|---|---|
| 0 | 99.8 | 0.12 |
| 4 | 99.5 | 0.41 |
| 8 | 98.9 | 0.87 |
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Linear Synthesis | 12.4 | 98.2 | 1.00 |
| Convergent Approach | 21.7 | 99.1 | 0.87 |
| Flow Chemistry | 18.9 | 99.5 | 0.92 |
The convergent strategy employing pre-formed cyclopropane demonstrates superior efficiency .
Q & A
Q. What analytical methods ensure compound purity and stability in research settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
